molecular formula C10H5ClN2 B1430974 6-Chloroisoquinoline-1-carbonitrile CAS No. 1368246-77-8

6-Chloroisoquinoline-1-carbonitrile

Cat. No. B1430974
CAS RN: 1368246-77-8
M. Wt: 188.61 g/mol
InChI Key: QVPCDDYPMTUZGK-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-1-carbonitrile is a chemical compound with the CAS Number: 1368246-77-8 . It has a molecular weight of 188.62 and its IUPAC name is 6-chloroisoquinoline-1-carbonitrile .


Molecular Structure Analysis

The InChI code for 6-Chloroisoquinoline-1-carbonitrile is 1S/C10H5ClN2/c11-8-1-2-9-7 (5-8)3-4-13-10 (9)6-12/h1-5H . This code represents the molecular structure of the compound.

Scientific Research Applications

Organic Synthesis

6-Chloroisoquinoline-1-carbonitrile: serves as a versatile intermediate in organic synthesis. Its chloro and nitrile groups make it a reactive compound for various chemical transformations. For instance, it can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other groups, leading to a wide range of derivatives .

Pharmaceutical Research

This compound is valuable in pharmaceutical research due to its potential as a building block for drug development. It can be used to synthesize compounds with biological activity, such as inhibitors of enzymes or receptors that are relevant in disease pathways .

Material Science

In material science, 6-Chloroisoquinoline-1-carbonitrile can be used to create organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Photodynamic Therapy

The compound’s structure allows for the synthesis of photosensitizers used in photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug to treat certain conditions, including cancer .

Chemical Probes

Researchers can modify 6-Chloroisoquinoline-1-carbonitrile to produce chemical probes. These probes can bind to specific proteins or DNA sequences, allowing scientists to study biological processes and identify molecular targets for new drugs .

Agrochemicals

The chemical structure of 6-Chloroisoquinoline-1-carbonitrile is also useful in the synthesis of agrochemicals. It can lead to the development of new pesticides or herbicides with specific action mechanisms .

Nanotechnology

Due to its reactivity, this compound can be used in the synthesis of nanomaterials. These materials have applications in various fields, including catalysis, drug delivery, and environmental remediation .

Analytical Chemistry

Finally, 6-Chloroisoquinoline-1-carbonitrile can be employed in the development of analytical methods. It can be used as a standard or reagent in chromatography and spectrometry to detect and quantify other substances .

Safety And Hazards

The safety information available indicates that 6-Chloroisoquinoline-1-carbonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), use only outdoors or in a well-ventilated area (P271), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-chloroisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCDDYPMTUZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinoline-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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